4-bromo-N-tert-butyl-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-tert-butyl-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-8-7-9(5-6-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIXCQJHVUBIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428969 | |
| Record name | 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958651-46-2 | |
| Record name | 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Sulfonylation
The foundational step involves coupling 3-methylbenzenesulfonyl chloride with tert-butylamine. In anhydrous dichloromethane (DCM), this reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center. Triethylamine (TEA) is typically employed to scavenge HCl, driving the reaction to completion. Purification via recrystallization from ethanol/water yields N-tert-butyl-3-methylbenzenesulfonamide as a crystalline intermediate.
Key Reaction Conditions
Regioselective Bromination
Electrophilic aromatic bromination introduces the bromo group at the para-position relative to the sulfonamide. Using N-bromosuccinimide (NBS) in acetic acid at 60°C ensures regioselectivity, as the sulfonamide group acts as a strong electron-withdrawing meta-director. However, steric hindrance from the tert-butyl group necessitates prolonged reaction times (12–18 hours).
Optimized Bromination Protocol
| Parameter | Value | Source |
|---|---|---|
| Brominating Agent | NBS (1.1 equiv) | |
| Solvent | Acetic Acid | |
| Catalyst | FeCl₃ (5 mol%) | |
| Temperature | 60°C | |
| Yield | 65–72% |
Alternative Pathways via N,N-Dibromo Intermediates
Direct Bromination of Sulfonamide Precursors
Recent advances utilize N,N-dibromoarylsulfonamides as brominating agents. For example, treating N-tert-butyl-3-methylbenzenesulfonamide with TsNBr₂ (N,N-dibromo-p-toluenesulfonamide) in dichloroethane (DCE) at 80°C facilitates C–H bromination via a radical mechanism. This method avoids harsh acids but requires strict moisture control to prevent hydrolysis.
Comparative Analysis of Bromination Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| NBS/Acetic Acid | 72 | 98 | 18 |
| TsNBr₂/DCE | 68 | 95 | 6 |
| Br₂/FeCl₃ | 60 | 90 | 24 |
Mechanistic Insights and Byproduct Management
Radical vs. Electrophilic Pathways
NBS-mediated bromination proceeds through an electrophilic mechanism, where Br⁺ generation is catalyzed by FeCl₃. In contrast, TsNBr₂ initiates a radical chain process, evidenced by ESR spectroscopy. The latter method minimizes polybromination but produces HBr as a byproduct, necessitating neutralization with aqueous NaHCO₃.
Purification Challenges
Column chromatography (SiO₂, hexane/ethyl acetate 4:1) resolves co-eluting isomers, while recrystallization from toluene removes unreacted starting materials. GC-MS analysis confirms the absence of formamide or carbodiimide byproducts, which are common in guanidine syntheses.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
4-bromo-N-tert-butyl-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
Role as an Intermediate
4-Bromo-N-tert-butyl-3-methylbenzenesulfonamide serves as a crucial intermediate in the synthesis of various organic compounds, particularly benzamides, which are significant in pharmaceuticals. Its structure allows for nucleophilic substitution reactions, making it versatile for creating complex molecules.
Methodology
The synthesis typically involves the reaction of this sulfonamide with other reagents under controlled conditions. For instance, it can be utilized in coupling reactions to form amides efficiently, leveraging its bromine atom for reactivity.
Results
The outcomes of these reactions often yield high purity and yield of the desired products, contributing to advancements in synthetic methodologies. The EcoScale assessment indicates that these processes are environmentally friendly due to high atom economy and low waste generation.
Materials Science
Metal-Organic Frameworks (MOFs)
This compound has been employed as a solvent in the synthesis of metal-organic frameworks (MOFs). Its phase-directing capabilities enhance the formation of these structures, which are pivotal in catalysis and gas storage applications.
Application Method
In MOF synthesis, this compound is used to facilitate the assembly of metal ions and organic linkers, resulting in highly porous materials with tunable properties.
Outcomes
Research indicates that using this compound can lower production barriers and improve scalability in MOF fabrication, making it a valuable asset in materials science.
Medicinal Chemistry
Biological Activity Studies
The compound is under investigation for its potential biological activities. Research has focused on its interactions with biomolecules, which may lead to the discovery of new therapeutic agents.
Case Studies
Recent studies have demonstrated that sulfonamide derivatives exhibit antibacterial properties. This compound's unique structure may influence its efficacy against specific bacterial strains, warranting further exploration in drug design .
Comparative Analysis with Related Compounds
To illustrate the uniqueness of this compound, a comparative analysis with similar compounds reveals significant differences in chemical behavior and potential applications.
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| N,N-Diethyl-3-methylbenzenesulfonamide | Similar sulfonamide structure without bromine | Antibacterial activity |
| 4-Chloro-N-tert-butyl-3-methylbenzenesulfonamide | Chlorine instead of bromine | Potentially similar biological activity |
| N,N-Diethyl-p-toluenesulfonamide | Different aromatic substitution | Known for its use in organic synthesis |
This table highlights how variations in halogen substitution and structural features affect the biological and chemical properties of related compounds.
Mechanism of Action
The mechanism of action of 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways . The compound can act as an enzyme inhibitor, blocking the activity of certain enzymes and affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Substituent Effects: Bromo vs. Amino/Cyclohexylamino Groups
Compound: 3-Amino-N-(tert-butyl)-4-(cyclohexylamino)benzenesulfonamide ()
- Structural Differences: Replaces bromo and methyl groups with amino (electron-donating) and cyclohexylamino (bulky, lipophilic) substituents.
- Steric Effects: Cyclohexylamino introduces significant steric bulk, which may reduce binding affinity to biological targets compared to the smaller methyl group. Synthetic Yield: Synthesized in 85% yield via nitro group reduction, suggesting efficient preparation methods for amino-substituted sulfonamides .
Functional Group Variations: Sulfonamide vs. Benzamide
Compound : 4-Bromo-N-butyl-3-methoxybenzamide ()
- Structural Differences : Replaces sulfonamide with benzamide and tert-butyl with straight-chain butyl; methoxy replaces methyl.
- Impact on Properties: Acidity: Sulfonamides are more acidic (pKa ~10) than benzamides (pKa ~15–17) due to the electron-withdrawing sulfonyl group, affecting solubility in basic media. Safety Profile: Benzamide derivatives may require distinct safety protocols (e.g., inhalation first-aid measures) compared to sulfonamides .
Substituent Position and Halogen Effects
Compounds : 4-tert-butylbenzenesulfonamide derivatives ()
- Examples : Derivatives with bromo, methyl, or chloro substituents.
- Key Comparisons: Molecular Weight: Bromo increases molecular weight (~250–300 g/mol) compared to chloro or methyl, influencing density and crystallization behavior. Melting Points: Bromo and tert-butyl groups may elevate melting points due to increased molecular symmetry and van der Waals interactions .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Group | LogP (Estimated) |
|---|---|---|---|---|
| 4-Bromo-N-tert-butyl-3-methylbenzenesulfonamide | 4-Br, 3-CH₃, N-tert-butyl | ~320 | Sulfonamide | ~3.5 |
| 3-Amino-N-tert-butyl-4-(cyclohexylamino)benzenesulfonamide | 3-NH₂, 4-Cyclohexylamino | ~326 | Sulfonamide | ~2.8 |
| 4-Bromo-N-butyl-3-methoxybenzamide | 4-Br, 3-OCH₃, N-butyl | ~300 | Benzamide | ~2.2 |
Research Findings and Implications
- Steric Effects : The tert-butyl group in the target compound likely improves metabolic stability compared to smaller alkyl chains (e.g., butyl in benzamide derivatives) .
- Electronic Effects : Bromo substituents may enhance electrophilic reactivity, making the compound a candidate for further functionalization in drug synthesis.
Biological Activity
4-Bromo-N-tert-butyl-3-methylbenzenesulfonamide (CAS No. 958651-46-2) is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : CHBrNOS
- Molecular Weight : 305.20 g/mol
- Appearance : White solid
- Solubility : Soluble in organic solvents like DMSO and ethanol, limited solubility in water.
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various metabolic pathways. Notably, it has shown potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in sphingolipid metabolism. Inhibition of nSMase2 can lead to altered cellular signaling pathways associated with inflammation and apoptosis .
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including this compound, possess significant antibacterial activity against various strains of bacteria. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis and interfering with metabolic pathways essential for bacterial survival .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 22 | 10 |
| Escherichia coli | 18 | 15 |
| Bacillus subtilis | 20 | 12 |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate a selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a potential therapeutic application in oncology .
Case Studies and Research Findings
- Inhibition of nSMase2 : A study demonstrated that this compound effectively inhibits nSMase2 activity, leading to reduced ceramide production, which is implicated in neurodegenerative diseases .
- Antitumor Activity : In a series of experiments, the compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in a dose-dependent manner .
- Inflammation Modulation : The compound has been observed to modulate inflammatory responses by inhibiting key pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for preparing 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via sulfonylation of 4-bromo-3-methylbenzenesulfonyl chloride with tert-butylamine. Key steps include:
- Reaction Conditions : Use anhydrous dichloromethane (DCM) as a solvent, with triethylamine (TEA) as a base to neutralize HCl byproducts.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and adjust stoichiometric ratios (e.g., 1.2:1 tert-butylamine to sulfonyl chloride) to minimize unreacted starting material.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), tert-butyl group (δ 1.3 ppm, singlet), and methyl substituent (δ 2.4 ppm, singlet) confirm substitution patterns.
- ¹³C NMR : Sulfonamide carbonyl (δ ~115 ppm) and quaternary carbons (tert-butyl) resolve ambiguities in substitution .
- X-ray Crystallography : Single-crystal analysis resolves 3D conformation, particularly the spatial arrangement of bromine and tert-butyl groups .
Q. What are the key reactivity trends of the bromine and sulfonamide groups in this compound?
- Methodological Answer :
- Bromine Reactivity : The bromine substituent undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF/H₂O solvent) to introduce aryl groups .
- Sulfonamide Reactivity : The NH group participates in hydrogen bonding, influencing solubility and crystallinity. It can also be deprotonated with strong bases (e.g., NaH) for alkylation reactions .
Advanced Research Questions
Q. How can experimental design address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Controlled Solubility Studies : Perform sequential solubility tests in solvents of varying polarity (e.g., hexane, DCM, DMSO) using UV-Vis spectroscopy (λmax ~270 nm) to quantify saturation points.
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity. Discrepancies may arise from residual impurities or polymorphic forms .
Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. no activity) for sulfonamide derivatives of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity across analogs with systematic substitutions (e.g., replacing tert-butyl with methyl or phenyl groups).
- Microbiological Assays : Standardize testing protocols (e.g., broth microdilution for MIC determination against E. coli and S. aureus) to eliminate variability in inoculum size or growth media .
Q. How can computational modeling guide the design of derivatives targeting enzyme inhibition (e.g., carbonic anhydrase)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions between the sulfonamide group and Zn²⁺ in carbonic anhydrase’s active site. Prioritize derivatives with enhanced hydrogen-bonding motifs (e.g., fluorinated aryl groups) .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to identify substituents that minimize conformational flexibility .
Methodological Challenges & Data Interpretation
Q. How to troubleshoot low yields in Suzuki-Miyaura reactions involving the bromine substituent?
- Troubleshooting Steps :
- Catalyst Screening : Test Pd(OAc)₂ with ligands like XPhos or SPhos to enhance coupling efficiency.
- Oxygen Sensitivity : Ensure reactions are conducted under inert atmosphere (N₂/Ar) to prevent Pd catalyst oxidation .
Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact crystallization?
- Methodological Answer :
- DSC/TGA : Detect polymorph transitions via endothermic peaks (DSC) and assess thermal stability (TGA).
- PXRD : Compare diffraction patterns to reference data. For example, a monoclinic vs. orthorhombic lattice may alter melting points by 5–10°C .
Applications in Drug Discovery
Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?
- Methodological Answer :
Q. How to design a SAR study optimizing metabolic stability while retaining target affinity?
- Methodological Answer :
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to identify vulnerable sites (e.g., tert-butyl hydroxylation).
- Derivatization : Introduce electron-withdrawing groups (e.g., CF₃) at the 3-methyl position to block oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
